N-(4-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of 1,2,4-triazole-3-thiol derivatives functionalized with acetamide moieties. Its structure features a triazole ring substituted at the 4-position with a furan-2-ylmethyl group and at the 5-position with a pyrazin-2-yl group. The sulfanyl (-S-) linker connects the triazole core to an acetamide group, which is further substituted with a 4-chloro-2-methylphenyl aromatic ring.
Properties
Molecular Formula |
C20H17ClN6O2S |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H17ClN6O2S/c1-13-9-14(21)4-5-16(13)24-18(28)12-30-20-26-25-19(17-10-22-6-7-23-17)27(20)11-15-3-2-8-29-15/h2-10H,11-12H2,1H3,(H,24,28) |
InChI Key |
SNQYDNUUPZKPQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4 |
Origin of Product |
United States |
Biological Activity
N-(4-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- CAS Number : 573942-32-2
- Molecular Formula : C22H20ClN5O3S
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, the triazole moiety is known for its effectiveness against various bacteria and fungi. In vitro assays have shown that related triazole compounds can inhibit the growth of Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for certain derivatives .
Anticancer Activity
Research has highlighted the anticancer potential of triazole derivatives. A study involving drug libraries discovered that compounds containing the triazole scaffold were effective against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives demonstrated IC50 values as low as 0.39 μM against various cancer types, suggesting that this compound may share similar properties .
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
| Structural Feature | Effect on Activity |
|---|---|
| Triazole Ring | Essential for antimicrobial and anticancer activity |
| Furan Substituent | Enhances lipophilicity and cellular uptake |
| Chlorine Atom | Modulates receptor interactions and enhances potency |
| Sulfanyl Group | Increases binding affinity to biological targets |
Case Studies
- Antimicrobial Screening : A study screened several derivatives for their ability to inhibit Mycobacterium tuberculosis. The most active compounds were found to have IC50 values significantly lower than conventional drugs, indicating a promising avenue for developing new anti-tubercular agents .
- Cancer Cell Line Testing : Another investigation tested the compound against several cancer cell lines (e.g., HeLa, MCF7) and reported that it induced apoptosis at concentrations as low as 0.62 μM, demonstrating its potential as a therapeutic agent in oncology .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural variations in analogous compounds include substitutions on the triazole ring, modifications to the acetamide-linked aromatic ring, and replacement of heterocyclic systems (e.g., pyrazine vs. pyridine). Representative examples:
Structure-Activity Relationships (SAR)
- Pyrazine at the 5-position increases polarity, aiding solubility and hydrogen bonding with biological targets .
- Acetamide Substitutions :
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
